Decarboxylative Alkynylation Yields: 2,2-Difluoro-2-(2-fluorophenyl)acetic Acid vs. Diverse Aryl Analogs
In a transition-metal-free decarboxylative alkynylation protocol, 2,2-difluoro-2-(2-fluorophenyl)acetic acid (Compound 1k in the study) was coupled with an ethynylbenziodoxolone (EBX) reagent. The resulting α,α-difluoromethylated alkyne product (3k) was obtained in an 87% isolated yield [1]. This performance is situated within a broader substrate scope where yields for other α,α-difluoroarylacetic acids range from 65% to 98%, demonstrating that the specific aryl substitution directly impacts reaction efficiency. The 87% yield confirms this compound as a competent substrate for this bond-forming methodology.
| Evidence Dimension | Reaction Yield (Isolated Product) |
|---|---|
| Target Compound Data | 87% yield |
| Comparator Or Baseline | Analogous α,α-difluoroarylacetic acids (65-98% yield range) |
| Quantified Difference | Yield within top quartile of reported scope |
| Conditions | Reaction of α,α-difluoroarylacetic acid (0.2 mmol) with TIPS-EBX (1.5 equiv) and K₂CO₃ (1.5 equiv) in DMSO (1.0 mL) at 40 °C for 12 hours under air [1]. |
Why This Matters
This data provides a verified, quantitative synthetic benchmark for researchers who need a reliably high-yielding building block for preparing α,α-difluoromethylated alkynes, a valuable motif in medicinal chemistry.
- [1] Li, X., Li, S., Sun, S., Yang, F., Zhu, W., Zhu, Y., ... & Wu, Y. (2016). Direct Decarboxylative Alkynylation of α,α-Difluoroarylacetic Acids under Transition Metal-Free Conditions. Advanced Synthesis & Catalysis, 358(10), 1699-1704. View Source
